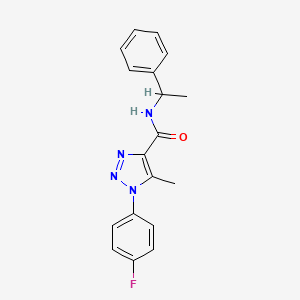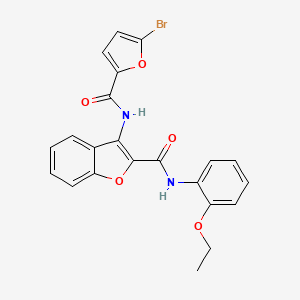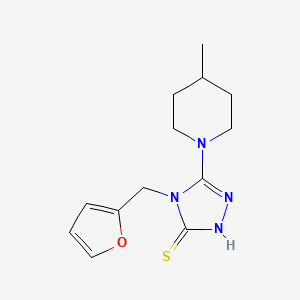![molecular formula C19H19NO3 B2687968 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone CAS No. 1329345-82-5](/img/structure/B2687968.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a direct and concise method was reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the benzo[d][1,3]dioxol-5-yl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence its solubility and reactivity .科学的研究の応用
Synthesis and Structural Characterization
The synthesis of complex organic compounds often involves creating molecules with specific configurations to explore their physical, chemical, and biological properties. Studies on related compounds, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives, illustrate the synthesis and characterization of molecules with benzo[d][1,3]dioxol-5-yl groups and pyrrolidine rings, similar to the core structure of the compound . These studies provide insights into synthetic strategies and the structural analysis of complex molecules, which are fundamental in developing new materials and drugs (Lv, Zhang, Xie, & Zhao, 2013).
Photophysical Properties and Coordination Chemistry
The structural motifs found in the compound are also relevant in coordination chemistry and the study of photophysical properties. For example, research on lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids demonstrates how the incorporation of aromatic and heteroaromatic rings can influence the photophysical properties of materials. Such studies are critical in developing new optical materials, sensors, and devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalytic Applications
Complex organic molecules often play crucial roles as catalysts or components in catalytic systems. Research on sulfonated Schiff base copper(II) complexes, for example, highlights the potential of complex organic molecules in catalyzing chemical reactions, such as the oxidation of alcohols. Such catalysts are vital in synthetic chemistry, offering pathways to more efficient, selective, and environmentally friendly chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
特性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(10-14-4-2-1-3-5-14)20-9-8-16(12-20)15-6-7-17-18(11-15)23-13-22-17/h1-7,11,16H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUAVACDZJNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)





![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)
methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)
![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)
![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)

